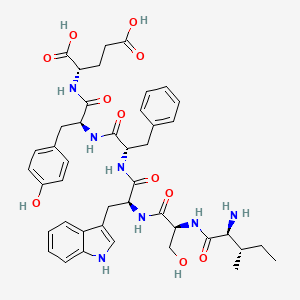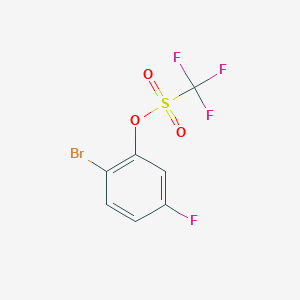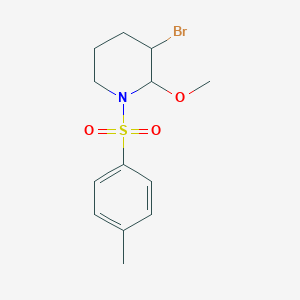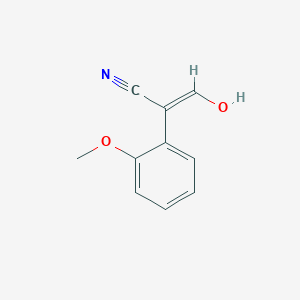![molecular formula C17H8F13NO B14228086 1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one CAS No. 821789-63-3](/img/structure/B14228086.png)
1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one is a chemical compound belonging to the class of per- and polyfluoroalkyl substances. These compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. The presence of the tridecafluorohexyl group imparts significant hydrophobic and lipophobic characteristics to the molecule, making it useful in various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one typically involves the reaction of 4-(tridecafluorohexyl)benzene with pyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the catalytic reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4(1H)-one moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the pyridin-4(1H)-one moiety.
科学的研究の応用
1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers with unique properties.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty coatings, surfactants, and materials with high chemical resistance and low surface energy.
作用機序
The mechanism of action of 1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The tridecafluorohexyl group enhances the compound’s ability to penetrate lipid membranes, allowing it to reach intracellular targets. The pyridin-4(1H)-one moiety can form hydrogen bonds and other interactions with the active sites of target proteins, resulting in inhibition or activation of their function.
類似化合物との比較
1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one can be compared with other similar compounds, such as:
1-[4-(Tridecafluorohexyl)phenyl]pyridin-2(1H)-one: Similar structure but with the pyridin-2(1H)-one moiety, which may exhibit different reactivity and biological activity.
1-[4-(Tridecafluorohexyl)phenyl]pyridin-3(1H)-one: Another isomer with the pyridin-3(1H)-one moiety, potentially leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the tridecafluorohexyl group and the pyridin-4(1H)-one moiety, which imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
821789-63-3 |
|---|---|
分子式 |
C17H8F13NO |
分子量 |
489.23 g/mol |
IUPAC名 |
1-[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]pyridin-4-one |
InChI |
InChI=1S/C17H8F13NO/c18-12(19,9-1-3-10(4-2-9)31-7-5-11(32)6-8-31)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h1-8H |
InChIキー |
HNLQYAWUSZHFES-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N2C=CC(=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione](/img/structure/B14228008.png)
![4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14228029.png)
![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)

propanedioate](/img/structure/B14228060.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)




![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)

